HATU

Catalog No.
S8289225
CAS No.
M.F
C10H15F6N6OP
M. Wt
380.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HATU

Product Name

HATU

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C10H15F6N6OP

Molecular Weight

380.23 g/mol

InChI

InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1

InChI Key

FKBFHOSFPRWJNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F

HATU is a highly efficient, stand-alone uronium/aminium salt-based peptide coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole). It is widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase macrocyclization. Characterized by the presence of a pyridine nitrogen at position 7 of its benzotriazole ring, HATU provides a distinctive neighboring group effect that accelerates the formation of active esters compared to traditional HOBt-based reagents [1]. In industrial and advanced academic procurement, HATU is prioritized as a premium reagent for synthesizing sterically hindered amides, handling N-methylated amino acids, and driving difficult macrocyclizations where standard carbodiimides or HBTU exhibit sluggish kinetics or unacceptable yield drops .

While HBTU and carbodiimide/HOBt systems are cost-effective for routine peptide elongation, substituting them for HATU in complex sequences often leads to critical synthesis failures. The lack of the 7-aza nitrogen in HBTU means it cannot provide the internal basicity and hydrogen-bonding assistance required to rapidly activate sterically hindered carboxylic acids or stabilize the transition state during aminolysis [1]. Consequently, using generic substitutes for demanding couplings—such as consecutive N-methylated residues or α,α-dialkyl amino acids like Aib—results in high rates of incomplete coupling, sequence deletion, and elevated epimerization . For procurement, selecting HATU over HBTU is a calculated investment to prevent costly downstream purification bottlenecks and total synthesis failures in high-value peptide APIs.

Yield Enhancement in Sterically Hindered Pentapeptide Synthesis

In comparative studies evaluating the synthesis of sterically hindered pentapeptides, HATU demonstrates a profound advantage over traditional HOBt-based uronium salts. While HBTU struggles to drive the reaction to completion due to the lack of neighboring group participation, HATU achieves an 83% yield, nearly doubling the efficiency of HBTU. This difference is driven by the 7-aza nitrogen in HATU, which acts as an internal base to accelerate the formation of the highly reactive O-acyluronium intermediate .

Evidence DimensionCoupling yield for hindered pentapeptide sequences
Target Compound Data83% yield
Comparator Or BaselineHBTU (47% yield)
Quantified Difference+36% absolute yield increase
ConditionsSolid-phase peptide synthesis (SPPS) of hindered pentapeptide models

Procuring HATU for sterically demanding sequences prevents sequence truncation, directly increasing crude API yield and reducing expensive preparative HPLC purification.

Reaction Kinetics in Solution-Phase Segment Condensation

The active ester generated by HATU (the HOAt ester) is significantly more reactive than the corresponding HOBt ester generated by HBTU. Quantitative assessments of solution-phase coupling kinetics reveal that the HOAt-based activation pathway enhances coupling yields by 6- to 32-fold compared to HOBt-based baselines. This rapid kinetic profile ensures that aminolysis outpaces competing side reactions, such as N-acylurea formation or hydrolysis, even in highly dilute macrocyclization or segment condensation environments .

Evidence DimensionEnhancement of solution-phase coupling reaction rate and yield
Target Compound Data6- to 32-fold enhancement (via HOAt active ester)
Comparator Or BaselineHBTU / HOBt-based active esters (Baseline = 1x)
Quantified DifferenceUp to 32x faster/higher yield
ConditionsSolution-phase peptide segment condensation

Faster reaction kinetics minimize the accumulation of degradation byproducts, allowing manufacturers to shorten cycle times and improve overall throughput in solution-phase workflows.

Suppression of Epimerization in Chiral Amide Bond Formation

Maintaining stereochemical integrity during the activation of C-terminal carboxylic acids is a major challenge, especially for N-methylated or highly prone residues. The neighboring group effect of the pyridine nitrogen in HATU stabilizes the transition state, reducing the lifespan of the racemization-prone oxazolone intermediate. Consequently, HATU reduces the loss of chiral integrity by up to 50% compared to HBTU and standard carbodiimide systems .

Evidence DimensionReduction in epimerization (racemization) rate
Target Compound DataUp to 50% reduction in chiral integrity loss
Comparator Or BaselineHBTU / HOBt-based reagents
Quantified Difference50% relative decrease in diastereomeric impurity formation
ConditionsActivation and coupling of epimerization-prone amino acids

Minimizing epimerization is critical for regulatory compliance in peptide drug manufacturing, as diastereomeric impurities are notoriously difficult to separate and quantify.

Solid-Phase Synthesis of Long or Aggregation-Prone Peptides

As peptide chains grow beyond 20-30 residues, on-resin aggregation and steric shielding drastically reduce coupling efficiency. HATU's accelerated reaction kinetics (up to 32-fold faster than HBTU) overcome these barriers, ensuring complete coupling at challenging junctions and minimizing deletion sequences. It is a highly effective reagent for synthesizing complex APIs like GLP-1 agonists or long viral antigens .

Coupling of N-Methylated and α,α-Dialkyl Amino Acids

Standard reagents like HBTU or DIC/HOBt frequently fail to couple sterically hindered residues such as N-methyl amino acids or α-aminoisobutyric acid (Aib), leading to yields below 50%. HATU's neighboring group participation drives these difficult couplings to near-quantitative yields (e.g., 83% vs 47% for hindered pentapeptides), making it indispensable for synthesizing constrained peptidomimetics and foldamers .

Head-to-Tail Peptide Macrocyclization

Cyclization of linear peptides in dilute solution is a kinetically slow process that competes with intermolecular oligomerization and C-terminal epimerization. By accelerating the macrolactamization rate and suppressing chiral degradation by up to 50%, HATU maximizes the yield of the desired monomeric cyclic peptide, which is critical for the development of cyclic peptide therapeutics and constrained macrocycles [1].

Hydrogen Bond Acceptor Count

10

Exact Mass

380.09491509 g/mol

Monoisotopic Mass

380.09491509 g/mol

Heavy Atom Count

24

UNII

B93RIH1T7E

Wikipedia

HATU

Dates

Last modified: 08-29-2023

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